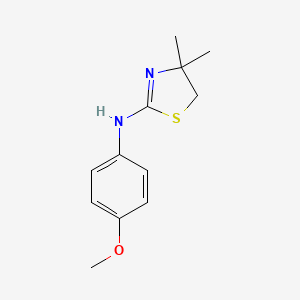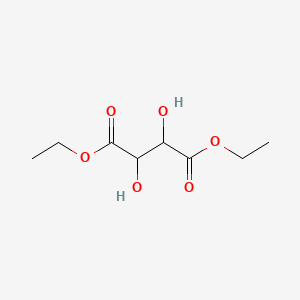
1,1,1-Trichlorotridecane
Übersicht
Beschreibung
1,1,1-Trichlorotridecane is an organic compound with the molecular formula C₁₃H₂₅Cl₃ and a molecular weight of 287.697 g/mol . It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first carbon of a tridecane chain. This compound is known for its stability and resistance to degradation, making it a persistent environmental pollutant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the first carbon atom .
Industrial Production Methods: Industrial production of this compound follows a similar chlorination process but on a larger scale. The reaction is conducted in a chlorination reactor where tridecane is exposed to chlorine gas under elevated temperatures and pressures. The process is optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trichlorotridecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to tridecane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of tridecanoic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 1,1-Dihydroxytridecane.
Reduction: Tridecane.
Oxidation: Tridecanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichlorotridecane has several applications in scientific research:
Environmental Studies: Due to its persistence, it is used as a model compound to study the environmental fate and transport of chlorinated hydrocarbons.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as hydrophobic coatings.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichlorotridecane involves its interaction with various molecular targets. In environmental systems, it undergoes slow degradation through microbial dechlorination. In chemical reactions, the chlorine atoms act as leaving groups, facilitating nucleophilic substitution and other reactions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: A smaller chlorinated hydrocarbon with similar chemical properties but different applications.
1,1,2-Trichlorotridecane: An isomer with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 1,1,1-Trichlorotridecane is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity. Its stability and resistance to degradation make it a valuable compound for environmental and chemical research .
Eigenschaften
IUPAC Name |
1,1,1-trichlorotridecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Cl3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14,15)16/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMYIAPXJVTWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312745 | |
| Record name | 1,1,1-Trichlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-24-5 | |
| Record name | 1,1,1-Trichlorotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichlorotridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)


